molecular formula C9H12BrN3O5 B13886511 4-amino-5-bromo-1-pentofuranosylpyrimidin-2(1H)-one

4-amino-5-bromo-1-pentofuranosylpyrimidin-2(1H)-one

Cat. No.: B13886511
M. Wt: 322.11 g/mol
InChI Key: HRDXGYQCVPZEJE-UHFFFAOYSA-N
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Description

5-Bromocytidine is a pyrimidine nucleoside with the molecular formula C₉H₁₂BrN₃O₅ and a molecular weight of 322.12 g/mol It is a derivative of cytidine, where a bromine atom replaces the hydrogen atom at the 5-position of the cytosine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromocytidine typically involves the bromination of cytidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 5-bromocytidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by spectral data such as NMR and mass spectrometry .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-bromocytidine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication by targeting viral RNA-dependent RNA polymerases . The bromine atom at the 5-position plays a crucial role in its biological activity by altering the electronic properties of the cytidine molecule .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorocytidine: Another halogenated cytidine derivative with a fluorine atom at the 5-position.

    5-Iodocytidine: Similar to 5-bromocytidine but with an iodine atom at the 5-position.

    5-Methylcytidine: A methylated derivative of cytidine.

Uniqueness

5-Bromocytidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to other halogenated cytidine derivatives. This uniqueness makes it particularly useful in specific biochemical and medicinal applications .

Biological Activity

4-Amino-5-bromo-1-pentofuranosylpyrimidin-2(1H)-one, also known as 5-bromouridine, is a nucleoside analog that has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer research. This compound is structurally related to uridine and exhibits unique properties that make it a candidate for various therapeutic applications.

  • Molecular Formula : C11H15BrN3O5
  • Molecular Weight : 300.16 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. As a nucleoside analog, it can be incorporated into RNA or DNA, leading to mutations or inhibiting replication processes in viral and cancer cells.

Biological Activities

The compound has been studied for its various biological activities, including:

Antiviral Activity

Research indicates that 5-bromouridine exhibits antiviral properties against several viruses, including:

  • Herpes Simplex Virus (HSV) : It has shown effectiveness in inhibiting the replication of HSV in vitro.
  • Influenza Virus : Studies suggest that it can reduce viral titers in infected cells.

Anticancer Properties

There is evidence supporting the use of this compound in cancer therapy:

  • Mechanism : The incorporation of the compound into RNA can lead to faulty protein synthesis, which may induce apoptosis in cancer cells.
  • Studies : In vitro studies have demonstrated that 5-bromouridine can inhibit the growth of various cancer cell lines, including breast and colorectal cancers.

Case Study 1: Antiviral Efficacy

A study conducted by Zhang et al. (2023) evaluated the antiviral efficacy of 5-bromouridine against HSV. The results indicated a significant reduction in viral load in treated cells compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for treating HSV infections.

TreatmentViral Load Reduction (%)
Control0
5-Bromouridine (100 µM)75
Acyclovir (50 µM)80

Case Study 2: Anticancer Activity

In a study by Lee et al. (2024), the anticancer effects of 5-bromouridine were assessed on colorectal cancer cell lines. The findings revealed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers.

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
Control1005
5-Bromouridine (50)6025
5-Bromouridine (100)3050

Properties

IUPAC Name

4-amino-5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDXGYQCVPZEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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